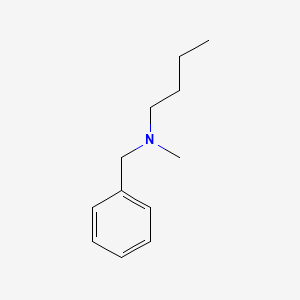

N-benzyl-N-methylbutan-1-amine

Description

Properties

CAS No. |

31844-65-2 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-benzyl-N-methylbutan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-10-13(2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

DJGYQWOUTYQPIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Organic Chemistry of N Benzyl N Methylbutan 1 Amine

Investigation of Reaction Kinetics and Mechanistic Pathways

Role of N-benzyl-N-methylbutan-1-amine in Reaction Mechanisms and Kinetics

This compound, a tertiary amine, can participate in various chemical reactions, influencing their mechanisms and kinetics. Its reactivity is primarily centered around the nitrogen atom and the adjacent benzyl (B1604629) and methyl groups. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile or a base. The benzyl and methyl groups can be targeted for removal through dealkylation reactions, which are crucial in synthetic organic chemistry for deprotection strategies.

The specific role of this compound in a reaction depends on the reagents and conditions. For instance, in the context of N-formylation reactions using carbon dioxide and hydrosilanes, the amine can act as a base to activate the hydrosilane or directly react with CO2 to form intermediates. acs.orgepfl.chresearchgate.net The kinetics of these reactions are often complex, involving multiple equilibria and potential pathways that are sensitive to the amine's basicity and nucleophilicity. acs.orgacs.org

Mechanistic Studies of N-Formylation of Amines with Carbon Dioxide and Hydrosilanes

The N-formylation of amines, including secondary amines like a hypothetical N-benzylbutan-1-amine (if one of the alkyl groups were hydrogen), with carbon dioxide and a hydrosilane reducing agent is a significant transformation in organic synthesis. Mechanistic studies, often employing in-situ reaction monitoring and kinetic analysis, have revealed that this reaction can proceed through several complex pathways. acs.orgepfl.chresearchgate.netacs.org The specific pathway is highly dependent on the reaction conditions and the nature of the amine substrate. acs.orgepfl.chacs.org

Three primary mechanistic pathways have been proposed:

Pathway 1: Involves the direct insertion of CO2 into the hydrosilane. This pathway is typically favored for amines with low basicity and in the absence of a catalyst. acs.orgacs.org

Pathway 2: An amine-assisted formoxysilane formation. In this pathway, a base catalyst, which can be the amine itself, activates the hydrosilane. This activation is often facilitated by the formation of a base-stabilized carbamate (B1207046) salt prior to CO2 insertion. acs.org This pathway is common for amines of low basicity in the presence of a base catalyst. acs.org

Pathway 3: Proceeds via a silylcarbamate intermediate. This pathway is favored for strongly nucleophilic amines that can form stable adducts with CO2. The resulting silylcarbamate can then be directly reduced by an excess of hydrosilane to the N-formylated product. If hydrosilane is not in excess, the silylcarbamate can act as an intermediate on the way to forming formoxysilanes, similar to pathway 2. acs.orgepfl.ch

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Exchange NMR Spectroscopy (EXSY), has been instrumental in elucidating these mechanisms. It has confirmed the activation of the hydrosilane during the reaction by showing extensive substituent exchange around the silicon center, which supports the proposed mechanisms. acs.orgepfl.ch

Intermediates in N-Formylation Reactions (e.g., Silylcarbamates, Formoxysilanes)

The N-formylation of amines with CO2 and hydrosilanes involves key intermediates that dictate the reaction's progress. The relative stability of these intermediates determines the dominant reaction pathway. acs.org

Silylcarbamates: These intermediates are formed when strongly nucleophilic amines react with carbon dioxide to form a carbamate, which is then silylated. The stability of the silylcarbamate is crucial; more stable carbamates lead to the prevalence of this intermediate in the reaction mixture. For certain amines like benzylamine (B48309) and morpholine, the silylcarbamate is the major intermediate detected. acs.org The silylcarbamate can then be directly reduced to the final N-formylated product by an excess of the hydrosilane. acs.orgepfl.ch

Formoxysilanes: These intermediates are formed through the insertion of CO2 into a silicon-hydride bond. In pathways where formoxysilanes are the key intermediates, they are subsequently attacked by the amine to yield the N-formylated product. For amines that form less stable carbamates, such as N-methylaniline, formoxysilanes are the primary intermediates observed. acs.org In many cases, a mixture of silylcarbamates and formoxysilanes can coexist in equilibrium. The gradual conversion of silylcarbamate to formoxysilane, which then reacts with the amine, is a common scenario. acs.org

Table 1: Intermediates in N-Formylation of Amines

| Intermediate | Formation | Subsequent Reaction | Favored by |

| Silylcarbamate | Reaction of a stable amine-CO2 adduct with hydrosilane. acs.org | Direct reduction by excess hydrosilane or conversion to formoxysilane. acs.orgepfl.ch | Strongly nucleophilic amines (e.g., benzylamine, morpholine). acs.org |

| Formoxysilane | Insertion of CO2 into a Si-H bond, often amine-assisted. acs.org | Nucleophilic attack by the amine. acs.org | Amines of low basicity (e.g., N-methylaniline). acs.org |

Debenzylation and N-Demethylation Reaction Mechanisms

The removal of benzyl and methyl groups from this compound is a critical transformation in organic synthesis, often employed as a deprotection strategy. These reactions can be achieved through various mechanisms, primarily catalytic hydrogenolysis and oxidative methods.

Catalytic Hydrogenolysis Mechanisms (e.g., Palladium-on-Carbon)

Catalytic hydrogenolysis is a widely used method for the debenzylation of amines. ox.ac.uk The most common catalyst for this transformation is palladium-on-carbon (Pd/C). acs.org The mechanism involves the use of hydrogen gas (H2) or a hydrogen source to cleave the carbon-nitrogen bond of the benzyl group.

The generally accepted mechanism for Pd/C-catalyzed hydrogenolysis proceeds as follows:

Adsorption: Both the N-benzyl amine and hydrogen are adsorbed onto the surface of the palladium catalyst.

Oxidative Addition: The palladium catalyst facilitates the cleavage of the C-N bond of the benzyl group through oxidative addition.

Hydrogenolysis: The adsorbed hydrogen atoms then react with the cleaved fragments, leading to the formation of the debenzylated amine and toluene.

Desorption: The final products, the secondary amine (N-methylbutan-1-amine) and toluene, are desorbed from the catalyst surface, regenerating the active sites for further catalytic cycles.

A significant challenge in the hydrogenolysis of amines is the potential for catalyst deactivation. The amine substrate and the product can coordinate strongly to the palladium surface, reducing its catalytic activity. acs.org To overcome this, the reaction may require higher pressures, elevated temperatures, or the use of additives. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) has been shown to significantly facilitate the debenzylation process, allowing for milder reaction conditions. acs.org

Oxidative Debenzylation Mechanisms (e.g., Laccase/TEMPO, Cerium Ammonium (B1175870) Nitrate)

Oxidative methods provide an alternative to catalytic hydrogenolysis for debenzylation and can sometimes offer different selectivity.

Laccase/TEMPO System: The laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is an environmentally friendly method for the selective deprotection of N-benzyl groups. Laccases are enzymes that, in the presence of a mediator like TEMPO, can catalyze the oxidation of the benzyl group under mild, aqueous conditions. The proposed mechanism involves:

Oxidation of TEMPO: The laccase enzyme oxidizes TEMPO to the corresponding oxoammonium ion.

Hydrogen Abstraction: The oxoammonium ion then abstracts a hydrogen atom from the benzylic position of the N-benzyl amine, forming a radical intermediate.

Oxidation and Hydrolysis: This intermediate is further oxidized to an iminium ion, which is subsequently hydrolyzed to yield the debenzylated secondary amine and benzaldehyde (B42025).

This method has demonstrated high efficiency for the deprotection of N-benzylated primary amines and shows chemoselectivity in the presence of other functional groups like secondary amines and alcohols.

Cerium Ammonium Nitrate (B79036) (CAN): Cerium(IV) ammonium nitrate is a powerful and versatile oxidizing agent used for the chemoselective debenzylation of tertiary N-benzyl amines. st-andrews.ac.ukrsc.orgresearchgate.netst-andrews.ac.uk The reaction is typically carried out in aqueous acetonitrile (B52724). The mechanism is believed to proceed via a single-electron transfer (SET) process:

Electron Transfer: The cerium(IV) ion abstracts an electron from the nitrogen atom of the tertiary amine, forming a radical cation.

Deprotonation/Fragmentation: This radical cation can then undergo fragmentation, leading to the cleavage of the C-N bond of the benzyl group to form a benzyl radical and an iminium ion.

Hydrolysis: The iminium ion is then hydrolyzed to give the secondary amine and benzaldehyde.

CAN-mediated debenzylation is known for its chemoselectivity, often leaving other protecting groups like N-benzyl amides and O-benzyl ethers intact. researchgate.net

Table 2: Comparison of Debenzylation Mechanisms

| Method | Reagents | Key Mechanistic Step | Byproducts |

| Catalytic Hydrogenolysis | H₂, Pd/C acs.org | Cleavage of C-N bond on catalyst surface. | Toluene |

| Laccase/TEMPO | Laccase, TEMPO, O₂ | Enzymatic oxidation and hydrogen abstraction. | Benzaldehyde |

| Cerium Ammonium Nitrate | Ce(NH₄)₂(NO₃)₆ st-andrews.ac.ukrsc.orgresearchgate.netst-andrews.ac.uk | Single-electron transfer from the amine. st-andrews.ac.uk | Benzaldehyde |

Electrochemical Cleavage of Carbon-Nitrogen Bonds

The cleavage of carbon-nitrogen (C-N) bonds in amines is a significant transformation in organic synthesis. Electrochemical methods, in particular, have emerged as a green and efficient approach for this purpose. nih.govresearchgate.netnih.gov For this compound, a tertiary amine, the electrochemical cleavage of the benzyl C-N bond can be achieved through selective oxidative processes. nih.govresearchgate.net This reaction proceeds without the need for metal catalysts or external chemical oxidants, utilizing water as the oxygen source. nih.govnih.govmdpi.com

The process is conducted in an electrochemical cell, typically using platinum plate electrodes as both the anode and cathode. nih.gov The reaction is carried out under a constant current in a solvent system, commonly a mixture of acetonitrile and water. nih.govresearchgate.net

General Research Findings for Electrochemical C–N Bond Cleavage

| Parameter | Condition |

| Current | Constant Current (e.g., 2.0 mA) |

| Electrodes | Platinum (Pt) plates (Anode and Cathode) |

| Solvent System | Acetonitrile/Water (MeCN/H₂O) |

| Catalyst/Oxidant | None (Metal-free) |

| Oxygen Source | Water (H₂O) |

| Temperature | Room Temperature |

| This table presents typical conditions for the electrochemical cleavage of C-N bonds in benzylamines based on general findings. nih.govresearchgate.net |

The proposed mechanism for the electrochemical cleavage of the C-N bond in a benzylamine like this compound involves several key steps. nih.govmdpi.com

Single-Electron Oxidation : The reaction initiates at the anode where the amine undergoes a single-electron oxidation to form a nitrogen radical cation intermediate. nih.govmdpi.com

Deprotonation and Radical Migration : This radical cation intermediate then deprotonates, leading to the formation of an α-amino-alkyl radical. nih.govmdpi.com

Further Oxidation : The α-amino-alkyl radical is subsequently oxidized at the anode to generate a benzyl-carbocation intermediate. nih.govmdpi.com

Nucleophilic Attack and Dissociation : The carbocation is captured by a water molecule. The final step involves the dissociation of the amine group, often facilitated by an acid, to yield the corresponding carbonyl compound (an aldehyde or ketone) and the secondary amine (N-methylbutan-1-amine). nih.govmdpi.com

This electrochemical approach offers a mild and environmentally friendly alternative to traditional chemical methods for C-N bond cleavage, providing a novel pathway for the transformation of amines. mdpi.com

Mechanisms of Polymerization and Crosslinking Involving this compound Moieties

The structural features of this compound allow its moieties to participate in polymerization and crosslinking reactions. Its tertiary amine functionality enables it to act as a catalyst in various chemical transformations.

Amine-Catalyzed Formation of Dibenzyl Ether Crosslinks

Tertiary amines, such as this compound, can function as catalysts in the formation of ether linkages, specifically in the creation of dibenzyl ether crosslinks. This process is fundamental in the synthesis of certain polymers and cross-linked materials. The amine's role is typically that of a base catalyst, facilitating the reaction between an alcohol and a suitable electrophile.

The proposed mechanism for the this compound-catalyzed formation of a dibenzyl ether crosslink involves the following steps, based on the principles of Williamson ether synthesis:

Deprotonation : The tertiary amine acts as a base, deprotonating a benzyl alcohol molecule. This acid-base reaction results in the formation of a benzyl alkoxide anion and a protonated amine.

Nucleophilic Substitution : The newly formed benzyl alkoxide, a potent nucleophile, then attacks an electrophilic benzyl species, such as benzyl chloride or another activated benzyl derivative. This occurs via an SN2 mechanism.

Product Formation and Catalyst Regeneration : The nucleophilic attack results in the formation of a dibenzyl ether linkage and a halide anion. The protonated amine can then be neutralized, regenerating the tertiary amine catalyst, allowing it to participate in further catalytic cycles.

The thermal decomposition of dibenzyl ether has been studied, and it is known to yield products like benzaldehyde and toluene. ualberta.ca The formation of such ether linkages is a critical step in building larger polymeric structures, and the catalytic activity of amines is crucial for controlling the reaction rate and efficiency. The synthesis of dibenzyl ether from benzyl chloride is significantly influenced by the concentration of the base, with high concentrations favoring nearly complete yield. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl N Methylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For N-benzyl-N-methylbutan-1-amine, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm, due to the deshielding effect of the benzene (B151609) ring's electron cloud. The benzylic protons (Ar-CH₂-N) are expected to produce a singlet at approximately 3.5 ppm. The N-methyl protons (-N-CH₃) would also give a singlet, but further upfield, around 2.2 ppm.

The butyl chain protons exhibit characteristic splitting patterns. The protons on the carbon adjacent to the nitrogen (α-protons, -N-CH₂-) are expected to appear as a triplet around 2.3-2.4 ppm. The subsequent methylene (B1212753) group (β-protons, -CH₂-) would be a sextet around 1.4-1.5 ppm, and the next methylene group (γ-protons, -CH₂-) would be a sextet around 1.3 ppm. Finally, the terminal methyl group (-CH₃) of the butyl chain will present as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (Ar-CH₂) | ~3.5 | Singlet | 2H |

| N-Methylene (-N-CH₂-C₃H₇) | ~2.3 - 2.4 | Triplet | 2H |

| N-Methyl (-N-CH₃) | ~2.2 | Singlet | 3H |

| Butyl Methylene (β) | ~1.4 - 1.5 | Sextet | 2H |

| Butyl Methylene (γ) | ~1.3 | Sextet | 2H |

| Butyl Methyl (-CH₃) | ~0.9 | Triplet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons of the benzyl group will appear in the range of 127-140 ppm. The benzylic carbon (Ar-CH₂) is expected around 62 ppm, while the N-methyl carbon (-N-CH₃) should be found at approximately 42 ppm. The carbons of the butyl chain will have signals at around 56 ppm for the N-CH₂ carbon, 29 ppm for the adjacent CH₂, 21 ppm for the next CH₂, and finally, the terminal methyl carbon at about 14 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 127 - 140 |

| Benzylic (Ar-CH₂) | ~62 |

| N-Methylene (-N-CH₂-C₃H₇) | ~56 |

| N-Methyl (-N-CH₃) | ~42 |

| Butyl Methylene (β) | ~29 |

| Butyl Methylene (γ) | ~21 |

| Butyl Methyl (-CH₃) | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for confirming the structural assignments made from 1D NMR.

A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the adjacent methylene groups of the butyl chain, confirming their connectivity.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, confirming, for example, which proton signal corresponds to the benzylic carbon and which corresponds to the N-methyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Analysis

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, LC-MS analysis would first confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at an m/z of 178.1596, corresponding to the protonated molecule (C₁₂H₂₀N⁺).

Collision-induced dissociation (CID) of the molecular ion in the mass spectrometer would lead to characteristic fragmentation patterns. A primary fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another common fragmentation is the loss of the butyl group, leading to a fragment at m/z 120 (C₈H₁₀N⁺). Alpha-cleavage adjacent to the nitrogen is also a typical fragmentation pathway for amines, which could lead to the loss of a propyl radical to form a fragment at m/z 134 (C₉H₁₂N⁺).

Table 3: Predicted LC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 178.16 | [M+H]⁺ | C₁₂H₂₀N⁺ |

| 134.13 | [M-C₃H₇]⁺ | C₉H₁₂N⁺ |

| 120.10 | [M-C₄H₉]⁺ | C₈H₁₀N⁺ |

| 91.05 | [C₇H₇]⁺ | C₇H₇⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amines. In ESI-MS, this compound would be expected to readily form a protonated molecular ion [M+H]⁺ in the positive ion mode. The fragmentation patterns observed in ESI-tandem MS (MS/MS) would be similar to those described in the LC-MS section, providing further confirmation of the molecule's structure. The high sensitivity of ESI-MS allows for the detection of low-abundance fragment ions, which can provide additional structural details.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate at specific frequencies. The resulting spectrum provides a unique fingerprint of the molecule, allowing for the identification of its constituent functional groups. For this compound, the key functional groups are the aromatic benzene ring, the aliphatic butyl and methyl groups, and the tertiary amine linkage.

The expected characteristic absorption bands in the FTIR spectrum of this compound are detailed below. These assignments are based on established frequency ranges for known functional groups and data from structurally similar molecules such as N-methylbenzylamine and N,N-dimethylbenzylamine. nist.govnist.gov

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium-Weak |

| 2965-2850 | C-H Stretch | Aliphatic (Butyl & Methyl) | Strong |

| 1605-1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470-1430 | C-H Bend | Aliphatic (CH₂ & CH₃) | Medium |

| 1260-1180 | C-N Stretch | Tertiary Amine | Medium-Weak |

The spectrum is anticipated to show strong peaks in the 2965-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the butyl and methyl groups. The presence of the benzyl group would be confirmed by aromatic C-H stretching peaks above 3000 cm⁻¹ and a series of characteristic C=C ring stretching absorptions between 1605 and 1450 cm⁻¹. Strong bands in the fingerprint region, specifically between 750-700 cm⁻¹, are indicative of a monosubstituted benzene ring. The C-N stretching vibration of the tertiary amine is expected to appear as a weaker band in the 1260-1180 cm⁻¹ range.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, typically from a laser. It provides information on molecular vibrations, and it is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in an FTIR spectrum.

For this compound, Raman spectroscopy would be highly effective in characterizing the carbon backbone and the aromatic ring. The symmetric "breathing" mode of the benzene ring, a strong and sharp band, is a classic Raman signature.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3080-3050 | C-H Stretch | Aromatic (Benzene Ring) | Strong |

| 2950-2850 | C-H Stretch | Aliphatic (Butyl & Methyl) | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Medium |

| ~1000 | Ring Breathing (Trigonal) | Monosubstituted Benzene | Strong |

| 1030-1020 | C-H In-Plane Bend | Aromatic Ring | Medium |

The most intense peaks in the Raman spectrum are predicted to be the symmetric aromatic C-H stretch around 3060 cm⁻¹ and the characteristic ring breathing mode near 1000 cm⁻¹. The aliphatic C-H stretching modes would also be prominent. The combination of FTIR and Raman data provides a comprehensive vibrational profile for the structural elucidation of this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for both purifying synthesized compounds and assessing their purity levels.

Gas Chromatography (GC) for Purity and Composition Verification

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.

In a typical analysis, a small sample is injected into the GC, where it is vaporized. An inert carrier gas (mobile phase), such as helium or nitrogen, transports the vaporized sample through the heated column. The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic property for a given set of experimental conditions (e.g., column type, temperature program, and gas flow rate). A pure sample of this compound will ideally produce a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities.

For enhanced analysis, GC is often coupled with a Mass Spectrometer (GC-MS). nih.gov The MS detector fragments the molecules eluting from the GC column and measures the mass-to-charge ratio of these fragments, providing definitive structural identification and confirming that the peak at a given retention time corresponds to this compound.

Column and Thin-Layer Chromatography for Purification and Separation

Column chromatography is a fundamental purification technique used to separate a target compound from byproducts and unreacted starting materials after a chemical synthesis. rsc.org For this compound, a common approach involves normal-phase chromatography using silica (B1680970) gel as the stationary phase and a non-polar solvent mixture, such as ethyl acetate (B1210297) in hexane, as the mobile phase (eluent). rsc.orgrsc.org

The separation is based on the polarity of the compounds. The polar silica gel stationary phase interacts more strongly with more polar compounds, causing them to move down the column more slowly. Less polar compounds elute from the column faster. The polarity of the mobile phase is optimized to achieve the best separation.

A significant challenge in the purification of basic amines on standard silica gel is the potential for strong acid-base interactions between the amine's basic nitrogen atom and the acidic silanol (B1196071) groups on the silica surface. biotage.com This interaction can lead to significant peak broadening or "tailing," resulting in poor separation and potential loss of the compound on the column. biotage.com To mitigate this, a small amount of a competing base, such as triethylamine (B128534) (Et₃N), is often added to the mobile phase. rsc.orgbiotage.com The triethylamine neutralizes the acidic sites on the silica, allowing the target amine to travel through the column with improved peak shape.

Thin-Layer Chromatography (TLC) is a rapid and simple version of liquid chromatography used in conjunction with column chromatography. Before performing a column separation, TLC is used to screen different solvent systems to find the optimal eluent composition for separating the target compound from impurities. During the column purification process, TLC is used to analyze the fractions collected from the column to determine which ones contain the pure product. mdpi.com

Table 3: Typical Chromatographic Purification Parameters

| Parameter | Description |

|---|---|

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) orgsyn.org |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane rsc.orgorgsyn.org |

| Mobile Phase Modifier | ~0.1-1% Triethylamine (to prevent peak tailing) rsc.orgbiotage.com |

| Monitoring | Thin-Layer Chromatography (TLC) with UV light visualization |

Computational Chemistry and Theoretical Investigations of N Benzyl N Methylbutan 1 Amine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's most stable arrangement of atoms (its geometry) and the distribution and energy of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Reaction Modeling

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. nih.govnih.gov It is particularly effective for geometry optimization, the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy. For N-benzyl-N-methylbutan-1-amine, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Geometric Parameters for an Analogous N-benzyl Amine System. This data is for a related compound and serves to demonstrate the outputs of a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (benzyl) | 1.45 Å |

| Bond Length | C-N (aniline) | 1.40 Å |

| Bond Angle | C-N-C | 118.5° |

| Dihedral Angle | C-C-N-C | 105.2° |

DFT methods are also invaluable for modeling reaction pathways, allowing researchers to calculate the energy barriers for chemical transformations and to study the structures of transition states. iaea.org

Ab Initio Methods for Electronic Structure and Energetic Characterization

Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that are based on fundamental physical constants without the use of experimental data for parameterization. acs.org These methods can provide highly accurate predictions of molecular properties, especially for small to medium-sized molecules. acs.org They are instrumental in characterizing the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals.

Key electronic properties derived from ab initio calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. jussieu.fr

The following table presents illustrative electronic properties calculated for N-methylaniline, an analog of this compound, demonstrating the type of data generated through ab initio or advanced DFT methods.

Table 2: Illustrative Electronic Properties for an Analogous Amine. This data is for a related compound and is intended to be representative of the electronic properties that would be calculated.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.12 |

| LUMO Energy | 0.89 |

| HOMO-LUMO Gap | 6.01 |

| Ionization Potential | 8.26 |

| Electron Affinity | 4.10 |

Analysis of Intermolecular Interactions

The way a molecule interacts with its neighbors is governed by a complex interplay of non-covalent forces. Understanding these interactions is key to predicting physical properties like boiling point and solubility, as well as how the molecule might bind to a biological target. Tertiary amines like this compound can participate in various types of these interactions. researchgate.netrsc.org

Non-Covalent Interactions Index (NCI) Analysis

The Non-Covalent Interactions (NCI) index is a powerful computational tool used to visualize and characterize weak interactions in three-dimensional space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). The analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. These surfaces are typically color-coded to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, stabilizing van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

For this compound, an NCI analysis would reveal the spatial distribution of these forces, showing, for instance, van der Waals contacts along the butyl chain and the benzyl (B1604629) group, as well as any hydrogen bonding involving the nitrogen atom.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a molecule to define atoms, bonds, and the nature of chemical interactions. Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties of the electron density at this BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond.

For intermolecular interactions like hydrogen bonds, QTAIM analysis can be used to:

Confirm the existence of a hydrogen bond through the presence of a BCP.

Estimate the strength of the interaction; higher values of ρ at the BCP generally correlate with stronger bonds.

Characterize the nature of the interaction (e.g., closed-shell interactions, typical of hydrogen bonds, are characterized by a positive Laplacian).

The following table provides illustrative QTAIM parameters for different types of hydrogen bonds, demonstrating how this analysis quantifies intermolecular forces.

Table 3: Illustrative QTAIM Parameters for Hydrogen Bond Critical Points. This data is representative of typical values for different types of hydrogen bonds and is not specific to the title compound.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|

| Strong H-Bond (O-H···O) | 0.035 - 0.045 | 0.120 - 0.150 |

| Moderate H-Bond (N-H···O) | 0.020 - 0.035 | 0.070 - 0.100 |

| Weak H-Bond (C-H···N) | 0.005 - 0.015 | 0.020 - 0.040 |

Through these computational approaches, a detailed and quantitative understanding of the structure, electronic properties, and interaction profile of this compound can be achieved.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into hybridization, bonding, and intermolecular interactions. dergipark.org.trq-chem.com For this compound, an NBO analysis would reveal key features of its electronic structure.

The nitrogen atom, with its lone pair of electrons, is central to the molecule's reactivity and intermolecular interactions. The NBO analysis would quantify the hybridization of the nitrogen orbital, which in tertiary amines is typically sp³ hybridized, though this can be influenced by the steric and electronic effects of the substituents. The analysis would also detail the composition of the C-N bonds, indicating their polarity and the contributions of the atomic orbitals from carbon and nitrogen.

A significant aspect of the NBO analysis for this compound would be the study of hyperconjugative interactions. These are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. wisc.edu In this molecule, key hyperconjugative interactions would likely involve the nitrogen lone pair (n_N) donating electron density into the anti-bonding orbitals of the adjacent C-H and C-C bonds (σ). For instance, the interaction of the nitrogen lone pair with the σ orbitals of the benzylic C-H bonds and the C-C bonds of the butyl group would be of particular interest. The energy of these interactions, calculated using second-order perturbation theory within the NBO framework, provides a measure of their significance. wisc.edu

Table 1: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | σ(C-H) (benzyl) | 3.5 |

| n(N) | σ(C-C) (butyl) | 2.8 |

| σ(C-H) (butyl) | σ(C-N) | 1.5 |

| σ(C-H) (benzyl) | σ(C-N) | 1.8 |

Note: This data is illustrative and based on typical values for similar tertiary amines. Actual values would require specific DFT calculations.

The NBO analysis would also provide natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis. q-chem.com The nitrogen atom is expected to carry a negative partial charge, while the attached carbon atoms and the hydrogen atoms would have positive partial charges.

Theoretical Interpretation of Thermophysical Properties and Correlation with Intermolecular Interactions

The thermophysical properties of this compound, such as its boiling point, viscosity, and solubility, are governed by the nature and strength of its intermolecular interactions. As a tertiary amine, it lacks the N-H bond necessary for hydrogen bonding with itself, which significantly affects its properties compared to primary and secondary amines. libretexts.orglibretexts.org

The primary intermolecular forces at play for this compound are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions. The butyl and benzyl groups contribute to the London dispersion forces, which increase with the size and surface area of the molecule. The polarity of the C-N bonds gives rise to a molecular dipole moment, leading to dipole-dipole interactions.

Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate properties like the molecular polarizability and dipole moment, which are crucial for understanding these interactions. researchgate.net The boiling point of tertiary amines is generally lower than that of primary or secondary amines of similar molecular weight but higher than that of nonpolar alkanes. geeksforgeeks.org For instance, the boiling point of trimethylamine (B31210) is significantly lower than its primary amine isomer, 1-aminopropane. libretexts.org

While this compound cannot act as a hydrogen bond donor, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with protic solvents like water, explaining its solubility in such solvents. libretexts.org The solubility, however, would be limited by the hydrophobic nature of the butyl and benzyl groups.

Table 2: Predicted Thermophysical Properties of this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted/Experimental) | Key Intermolecular Forces |

| This compound | 177.29 | ~220-240 (Predicted) | Dispersion, Dipole-Dipole |

| n-Butylamine | 73.14 | 78 | H-bonding, Dispersion |

| Triethylamine (B128534) | 101.19 | 89 | Dispersion, Dipole-Dipole |

| Toluene | 92.14 | 111 | Dispersion |

Note: The boiling point for this compound is an estimation based on trends for similar compounds.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. researchgate.net For this compound, a key reaction of interest is its oxidation, which is a common metabolic pathway for amines and a synthetically important transformation. dtic.milnih.gov

The oxidation of tertiary amines can proceed through various mechanisms, including single-electron transfer (SET) to form a radical cation, or direct hydrogen atom transfer (HAT) from a C-H bond adjacent (alpha) to the nitrogen atom. researchgate.net DFT calculations can be employed to model the reactants, intermediates, transition states, and products of these pathways.

For this compound, oxidation would likely occur at the benzylic or the N-butyl α-carbon positions. Computational modeling can determine the activation energies for the abstraction of a hydrogen atom from these positions, thus predicting the most likely site of initial oxidation. The stability of the resulting carbon-centered radical would be a key factor. The benzylic position is often more susceptible to oxidation due to the resonance stabilization of the resulting radical by the aromatic ring.

Transition state theory can be used in conjunction with the calculated potential energy surface to determine the theoretical rate constants for different reaction pathways. researchgate.net The geometry of the transition states can be optimized, and their vibrational frequencies calculated to confirm that they represent true saddle points on the potential energy surface (i.e., having one imaginary frequency).

Computational modeling can also be used to predict the selectivity of reactions involving this compound. For instance, in a catalytic oxidation reaction, the nature of the catalyst can influence whether the reaction proceeds at the benzylic position or the butyl group. By modeling the interaction of the amine and the oxidant with the catalyst's active site, the preferred reaction pathway and the origins of selectivity can be understood. researchgate.net

In the context of enzymatic reactions, such as those catalyzed by cytochrome P450 or monoamine oxidases, computational docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the binding of this compound to the enzyme's active site. nih.govresearchgate.net These models can help predict the orientation of the substrate and identify which C-H bond is positioned for oxidation, thus explaining the observed regioselectivity of metabolism.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the conformational landscape and dynamic behavior of molecules in different environments. elsevierpure.comnih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in the gas phase or in solution, the barriers to rotation around its single bonds, and the timescales of its conformational changes.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-N bonds and the C-C bonds of the butyl group. MD simulations, often employing force fields optimized for organic molecules, can explore the vast conformational space of the molecule over time. The resulting trajectories can be analyzed to identify the most populated conformational states and the energetic barriers between them.

The solvent environment can have a significant impact on the conformational preferences of the molecule. MD simulations in explicit solvent (e.g., water or an organic solvent) can capture the effects of solvent-solute interactions on the conformational equilibrium. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Furthermore, MD simulations can provide insights into the dynamic properties of the molecule, such as the diffusion coefficient and rotational correlation times. These properties are important for understanding its transport properties and its interactions with other molecules in a liquid environment. nih.gov The analysis of radial distribution functions from MD simulations can also reveal the nature of the solvation shell around the molecule.

Applications of N Benzyl N Methylbutan 1 Amine in Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

N-benzyl-N-methylbutan-1-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules. evitachem.com Its structure, featuring a reactive secondary amine and a stable benzyl (B1604629) group, allows for a variety of chemical transformations. For instance, the nitrogen atom can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds, a fundamental process in the construction of many biologically active compounds and functional materials.

One of the key synthetic routes to this compound itself is through reductive amination. This common method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Specifically, it can be synthesized from N-benzylmethylamine and butanal. frontiersin.org This straightforward synthesis makes it a readily accessible building block for more intricate molecular architectures.

The presence of the benzyl group provides steric bulk and can influence the stereochemical outcome of reactions, making it a useful tool in asymmetric synthesis. Furthermore, the butan-1-amine portion of the molecule offers a flexible chain that can be modified or incorporated into larger structures.

Utilization in Polymer Chemistry and Functional Materials Research

The unique properties of this compound extend into the realm of polymer chemistry, where it is used to create functional polymers with tailored characteristics.

Synthesis of Poly-4-vinyl-N-benzyl-N-methylbutan-1-amine and Copolymers

While direct polymerization of this compound is not the primary focus, the analogous structure of vinylbenzyl amines is highly relevant. For example, 4-chloromethyl styrene (B11656) (also known as 4-vinylbenzyl chloride) is a key monomer that can be polymerized and subsequently functionalized. asianpubs.org The resulting poly(4-chloromethyl styrene) can react with various nucleophiles, including amines like N-methylbutan-1-amine, to yield polymers with pendant this compound functionalities. This post-polymerization modification strategy allows for the incorporation of the specific properties of the amine into a polymer backbone.

Copolymers can also be synthesized by reacting 4-chloromethyl styrene with other monomers, such as styrene or methyl styrene, followed by reaction with the desired amine. asianpubs.org This approach enables the fine-tuning of the polymer's physical and chemical properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating well-defined block copolymers containing segments derived from vinyl monomers, which can then be functionalized. nih.govmdpi.com

Applications in Layer-by-Layer Deposition Techniques on Surfaces

Layer-by-layer (LBL) assembly is a versatile technique for creating ultrathin films with controlled thickness and composition on various substrates. nih.gov This method relies on the alternating deposition of positively and negatively charged species. nih.gov Polymers containing amine groups, such as those derived from this compound, can be protonated to become positively charged polyelectrolytes.

These cationic polymers can then be used in LBL assembly with negatively charged components like nanoparticles or other polyelectrolytes to build multilayered structures. nih.gov This technique allows for the precise engineering of surface properties, which is crucial for applications in sensors, coatings, and biomedical devices. nih.gov The ability to control the nanoscale architecture of these films is a key advantage of this method. nih.govnih.gov

Thermal Grafting of Polymers Containing this compound to Aramid Substrates

Aramid fibers, known for their high strength and thermal stability, can be surface-modified to enhance their functionality and adhesion to other materials. Thermal grafting is a process where polymer chains are chemically bonded to a substrate at elevated temperatures. Polymers containing reactive groups, such as the amine functionality in a modified poly(vinylbenzyl chloride), can be grafted onto aramid surfaces. This process can improve the interfacial properties between the aramid fibers and a polymer matrix in composite materials, leading to enhanced performance.

Exploration as a Ligand in Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions to form metal complexes. researchgate.net The field of coordination chemistry explores the synthesis, structure, and reactivity of these complexes. Amines are common N-donor ligands in coordination chemistry. researchgate.net

The structure of the amine, including the steric hindrance provided by the benzyl and butyl groups, can influence the coordination geometry and stability of the resulting metal complex. nih.gov For example, multidentate amine ligands are of interest in the coordination chemistry of mercury(II) due to their ability to form stable complexes. nih.gov While a simple monodentate amine, this compound can provide fundamental insights into metal-ligand interactions. The study of such complexes is crucial for understanding their potential applications in areas like catalysis and materials science. researchgate.net

Catalytic Applications in Organic Transformations

Amines and their corresponding metal complexes can function as catalysts in a variety of organic reactions. The basicity of the nitrogen atom in this compound allows it to act as a base catalyst, while its ability to form metal complexes opens up possibilities for its use in metal-catalyzed transformations.

Future Research Directions in N Benzyl N Methylbutan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tertiary amines, including N-benzyl-N-methylbutan-1-amine, is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals and materials science. researchgate.net Current methods for producing this compound include reductive amination and iminization followed by hydrogenation. evitachem.com However, future research will likely focus on creating more efficient, environmentally friendly, and economically viable synthetic routes.

Key areas for development include:

Green Catalysis: Exploring the use of catalysts that operate under milder conditions and reduce waste is a primary goal. For instance, the application of platinum nanowire catalysts has shown high efficiency in the reductive alkylation of secondary amines with aldehydes, offering a green and rapid pathway to tertiary amines. researchgate.netrsc.org Future work could adapt such nanocatalysts for the specific, high-yield synthesis of this compound.

Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product, such as "hydrogen borrowing" or tandem reactions, are of growing interest. rsc.orgrsc.org Research into a one-pot synthesis of this compound from readily available precursors like benzyl (B1604629) alcohol, methylamine, and a C4 source would represent a significant advance in sustainable chemistry.

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research could investigate the synthesis of the butyl or benzyl moieties from bio-renewable sources, aligning the production of this compound with the principles of green chemistry. rsc.org

Novel Activation Strategies: Recent breakthroughs, such as the use of visible light and a silane (B1218182) reducing agent for carbonyl alkylative amination, provide a metal-free, modular approach to tertiary amine synthesis. nih.gov Applying photocatalysis or electrochemistry to the synthesis of this compound could lead to novel, highly selective, and sustainable production methods.

| Synthetic Approach | Potential Advantage for this compound Synthesis |

| Nanocatalysis | High efficiency, mild reaction conditions, and catalyst recyclability. rsc.org |

| Tandem Reactions | Increased efficiency and reduced waste through multi-step, one-pot procedures. rsc.org |

| Photocatalysis | Metal-free activation, high selectivity, and use of sustainable energy sources. nih.gov |

In-Depth Mechanistic Elucidation of Complex Organic Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future research should focus on elucidating the precise pathways of its formation and subsequent reactions.

Key research objectives include:

Identifying Reaction Intermediates: Techniques such as in-situ spectroscopy (NMR, IR) combined with mass spectrometry can be used to detect and characterize transient species, such as iminium ions or radical intermediates, that may form during synthesis. rsc.org For example, in tandem syntheses of other tertiary amines, intermediates have been successfully identified, providing crucial insight into the reaction pathway. rsc.org

Kinetic Studies: Performing kinetic isotope effect (KIE) studies can help determine the rate-limiting steps and the nature of bond-breaking and bond-forming processes in the transition state. rsc.org Such studies would clarify the mechanism of catalytic cycles involved in its synthesis.

Understanding Catalyst-Substrate Interactions: Detailed studies are needed to understand how catalysts, whether metal-based or organocatalysts, interact with the substrates. This includes investigating the structure of the active catalytic species and how it facilitates the reaction. Structural and mechanistic studies on how related compounds inhibit enzymes have shown the importance of understanding these interactions at a molecular level. nih.gov

Expansion into New Areas of Catalysis and Advanced Materials

The structural features of this compound make it a candidate for applications beyond its role as a simple organic building block. Future research is expected to explore its potential as a catalyst and as a monomer for advanced materials.

Catalysis: Tertiary amines are widely employed as catalysts, particularly in the polyurethane industry where they influence reaction rates and foam properties. poliuretanos.com.brgvchem.com Research could investigate this compound as a catalyst for various organic transformations. Its specific steric and electronic properties might offer unique selectivity or reactivity profiles compared to more common tertiary amine catalysts. The development of delayed-action catalysts, created by reacting a tertiary amine with a carboxylic acid, is one potential avenue of exploration. poliuretanos.com.br

Advanced Materials: Derivatives of similar amine compounds are being explored for the creation of new polymers with enhanced mechanical or thermal properties. Future work could focus on synthesizing polymers from this compound or its functionalized derivatives. The presence of the aromatic benzyl group and the aliphatic butyl chain could impart unique characteristics to resulting materials, such as polyamides or polyurethanes.

| Potential Application | Rationale for this compound |

| Polyurethane Catalyst | Tertiary amines are established catalysts for polyurethane formation. gvchem.comgoogleapis.com |

| Monomer for Polymers | The amine functionality allows for polymerization into materials like polyamides. |

| Functional Materials | The combination of aromatic and aliphatic groups may impart useful properties. |

Integration of Multiscale Computational and Experimental Research Approaches

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. This integrated approach can accelerate the discovery and optimization of processes involving this compound.

Future research should leverage this integration to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity in synthetic reactions. researchgate.net This predictive power can guide experimental efforts, saving time and resources.

Design Novel Catalysts: Computational screening can be employed to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. By modeling catalyst-substrate interactions, researchers can identify promising candidates for experimental validation.

Simulate Material Properties: If this compound is used as a monomer, computational chemistry can predict the properties of the resulting polymers, such as their mechanical strength, thermal stability, and conformational preferences. This allows for the in-silico design of materials with desired characteristics.

Elucidate Spectroscopic Data: Computational methods are invaluable for interpreting complex spectroscopic data (e.g., NMR, IR). By calculating theoretical spectra and comparing them with experimental results, the precise structure and conformation of this compound and its derivatives can be confidently assigned. researchgate.net

Q & A

Q. Can this compound serve as a biomarker in metabolic studies?

- Methodological Answer : Explore via untargeted metabolomics (LC-HRMS) in model organisms. Compare with phenylmethylamine derivatives (e.g., N-methylbenzylamine) known as biomarkers in plant systems .

- Validation : Spike samples with isotopically labeled standards (e.g., -N-benzyl-N-methylbutan-1-amine) for quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.